Xerulin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xerulin is a natural product found in Xerula melanotricha with data available.

科学研究应用

Medicinal Applications

- Cholesterol Biosynthesis Inhibition : Xerulin has been identified as an inhibitor of cholesterol biosynthesis, making it a candidate for developing therapeutic agents against hypercholesterolemia .

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Nutraceutical and Functional Food Applications

This compound's bioactive properties make it a promising candidate for incorporation into nutraceuticals and functional foods. Its antioxidant capacity and ability to enhance immune function could support overall health and wellness. This aligns with the growing consumer demand for health-promoting food products derived from natural sources .

Antimicrobial Efficacy Study

A study conducted on extracts containing this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could inhibit bacterial growth at low concentrations, highlighting its potential as a natural preservative in food products .

Cholesterol-Lowering Effects

In a controlled trial involving animal models, this compound was administered to assess its impact on serum cholesterol levels. The results showed a significant reduction in total cholesterol and LDL levels, suggesting its utility in managing cardiovascular health .

Data Tables

| Application Area | Bioactivity | Potential Use Cases |

|---|---|---|

| Medicinal | Cholesterol inhibition | Treatment of hypercholesterolemia |

| Antimicrobial | Development of antibiotics | |

| Anti-inflammatory | Treatment of inflammatory diseases | |

| Nutraceutical | Antioxidant | Functional foods and dietary supplements |

| Immune enhancement | Health-promoting products |

化学反应分析

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| 1 | Preparation of (E)-iodobromoethylene | I₂, NaBr, H₂O, 0°C | 85% | >96% E-isomer |

| 2 | Pd-catalyzed Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C | 78% | >96% |

| 3 | Lactonization of propynoic acid derivative | H₂SO₄, CH₂Cl₂, rt | 92% | N/A |

| 4 | Deprotection of allyloxycarbonyl (alloc) group | Pd(PPh₃)₄, PhSiH₃, THF, 25°C | 95% | N/A |

| 5 | Final cyclization to xerulin | K₂CO₃, MeOH, reflux | 88% | >96% |

Structural Features and Reactivity

This compound’s reactivity is dictated by its α,β-unsaturated lactone core and terminal alkyne:

-

Lactone Ring : Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions with amines or thiols .

-

Acetylenic Bond : Participates in Huisgen cycloaddition (click chemistry) and Sonogashira couplings .

-

Redox Sensitivity : The conjugated enone system undergoes Michael additions under basic conditions .

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Example Reagents | Products |

|---|---|---|---|

| α,β-unsaturated lactone | Nucleophilic addition | RNH₂ (amines) | Ring-opened amide derivatives |

| Terminal alkyne | Sonogashira coupling | Ar-X, Pd catalyst | Biarylacetylene derivatives |

| Enone system | Michael addition | RSH (thiols) | Thioether adducts |

(a) Pd-Catalyzed Cross-Coupling

The Sonogashira coupling (Step 2) proceeds via oxidative addition of (E)-iodobromoethylene to Pd(0), followed by transmetallation with a copper-acetylide intermediate. The final reductive elimination forms the C–C bond with retention of stereochemistry .

(b) Lactonization

Acid-catalyzed cyclization (Step 3) involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group to form the lactone ring .

Stability and Degradation Pathways

This compound degrades under oxidative conditions due to its electron-rich acetylenic bond:

-

Photooxidation : Generates peroxide derivatives under UV light .

-

Hydrolysis : The lactone ring opens in aqueous basic media to form a hydroxy acid .

Research Advancements

Recent studies highlight this compound’s potential in modular synthesis:

属性

CAS 编号 |

132971-61-0 |

|---|---|

分子式 |

C18H14O2 |

分子量 |

262.3 g/mol |

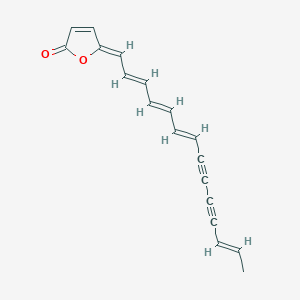

IUPAC 名称 |

(5Z)-5-[(2E,4E,6E,12E)-tetradeca-2,4,6,12-tetraen-8,10-diynylidene]furan-2-one |

InChI |

InChI=1S/C18H14O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h2-3,8-16H,1H3/b3-2+,9-8+,11-10+,13-12+,17-14- |

InChI 键 |

NVTZKVXKAGVWNW-KKNDAJMBSA-N |

SMILES |

CC=CC#CC#CC=CC=CC=CC=C1C=CC(=O)O1 |

手性 SMILES |

C/C=C/C#CC#C/C=C/C=C/C=C/C=C\1/C=CC(=O)O1 |

规范 SMILES |

CC=CC#CC#CC=CC=CC=CC=C1C=CC(=O)O1 |

同义词 |

Xerulin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。